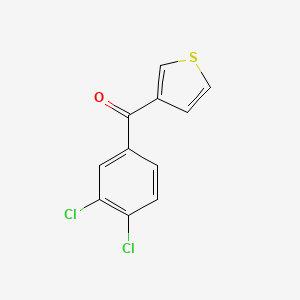

3-(3,4-Dichlorobenzoyl)thiophene

描述

属性

IUPAC Name |

(3,4-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVYKUVOAIBGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641857 | |

| Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-56-7 | |

| Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 3 3,4 Dichlorobenzoyl Thiophene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be elucidated.

In the ¹H NMR spectrum of 3-(3,4-dichlorobenzoyl)thiophene, distinct signals are expected for the protons of the thiophene (B33073) and the dichlorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atoms, as well as the aromatic ring currents.

The protons of the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position of the thiophene ring is anticipated to be the most downfield-shifted thiophene proton due to its proximity to the electron-withdrawing benzoyl group. The protons at the C4 and C5 positions would likely appear at slightly lower chemical shifts.

The protons of the 3,4-dichlorophenyl ring will also resonate in the aromatic region. The proton at the C2' position (ortho to the carbonyl group) is expected to be the most deshielded proton of this ring system, appearing at a high chemical shift. The proton at C6' would likely show a doublet, and the proton at C5' a doublet of doublets, with coupling constants typical for ortho and meta coupling in a benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H2 | 8.2 - 8.4 | dd |

| Thiophene H4 | 7.4 - 7.6 | dd |

| Thiophene H5 | 7.6 - 7.8 | dd |

| Phenyl H2' | 7.9 - 8.1 | d |

| Phenyl H5' | 7.7 - 7.9 | dd |

| Phenyl H6' | 7.5 - 7.7 | d |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to be the most downfield-shifted signal, typically appearing in the range of δ 180-195 ppm. The carbon atoms of the thiophene and dichlorophenyl rings will be observed in the aromatic region (δ 120-150 ppm).

The carbons directly attached to the chlorine atoms (C3' and C4') will show distinct chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The quaternary carbons, including the one to which the benzoyl group is attached (C3 of the thiophene ring) and the one between the two chlorine atoms (C1' of the phenyl ring), are expected to have lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 185 - 190 |

| Thiophene C2 | 130 - 135 |

| Thiophene C3 | 138 - 142 |

| Thiophene C4 | 125 - 130 |

| Thiophene C5 | 128 - 133 |

| Phenyl C1' | 135 - 140 |

| Phenyl C2' | 130 - 135 |

| Phenyl C3' | 132 - 137 |

| Phenyl C4' | 133 - 138 |

| Phenyl C5' | 128 - 133 |

| Phenyl C6' | 127 - 132 |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ketone, which typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band is influenced by the conjugation with both the thiophene and the dichlorophenyl rings.

Other key vibrational modes include the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), the C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region), and the C-S stretching of the thiophene ring (typically observed at lower frequencies). The C-Cl stretching vibrations of the dichlorophenyl group are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₁H₅Cl₂OS), the calculated molecular weight is approximately 257.97 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M⁺, M⁺+2, and M⁺+4 will be observed, with relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion would likely involve the cleavage of the bond between the carbonyl group and the thiophene ring, leading to the formation of the 3,4-dichlorobenzoyl cation and the 3-thienyl radical. Another possible fragmentation pathway is the loss of a chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the thiophene ring, the carbonyl group, and the dichlorophenyl ring, is expected to result in strong absorption in the UV region.

Typically, aromatic ketones exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths (around 240-280 nm) and a weaker n → π* transition at longer wavelengths (around 300-340 nm). The presence of the chlorine atoms and the thiophene ring will influence the exact position and intensity of these bands. The absorption spectra of thiophene derivatives are known to be sensitive to substitution, with bathochromic (red) shifts often observed with increasing conjugation. nii.ac.jp

X-ray Diffraction (XRD) for Crystalline Structure Determination

An XRD analysis of this compound would reveal the dihedral angle between the planes of the thiophene and the dichlorophenyl rings, which is a key conformational feature. It would also provide precise measurements of the C=O, C-C, C-S, and C-Cl bond lengths, confirming the connectivity established by NMR. Furthermore, the analysis of intermolecular interactions, such as π-π stacking or halogen bonding, in the solid state would be possible. The rotational spectrum of thiophene and its isotopologues has been studied in detail, providing highly precise structural parameters that serve as a benchmark for substituted thiophenes. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Thermal Analysis)

Thermal analysis techniques are essential for determining the stability and decomposition characteristics of thiophene-based materials under controlled temperature changes. While specific data for this compound is not extensively published, analysis of analogous thiophene-containing copolymers, oligomers, and derivatives provides a strong indication of their thermal behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the material decomposes. Studies on various thiophene-based copolymers have demonstrated excellent thermal stability, with decomposition temperatures (defined as 5% mass loss) often exceeding 380 °C. mdpi.com The thermal degradation of these materials typically occurs in distinct steps. The initial, lower-temperature degradation (around 380 °C) is generally attributed to the cleavage of side chains from the main polymer backbone. mdpi.com The second, higher-temperature degradation, often occurring above 550 °C, corresponds to the decomposition of the conjugated backbone structure itself. mdpi.com

For instance, research on soluble silyl (B83357) end-capped arene-thiophene oligomers revealed high thermal stability, with 5% weight loss occurring at temperatures between 361 °C and 435 °C, depending on the specific arene unit. researchgate.net Similarly, certain polythiophene derivatives incorporating pyrazoline side chains have shown remarkable thermal stability, withstanding temperatures up to 590 °C in the air. nih.gov

Differential Thermal Analysis (DTA) and the closely related Differential Scanning Calorimetry (DSC) detect temperature differences between a sample and a reference material, revealing phase transitions such as melting and crystallization. In arene-thiophene oligomers, endothermic peaks corresponding to melting have been observed at temperatures ranging from 117 °C to 223 °C. researchgate.net For some heterocyclic compounds intended for modifying chitosan, DSC has identified distinct melting points, with one benzothiazole-substituted thiophene derivative showing two separate melting temperatures at 157 °C and 174 °C, suggesting the presence of different crystalline forms. nih.gov

Table 1: Thermal Decomposition Temperatures of Various Thiophene-Based Materials This table presents data from analogous compounds to illustrate the typical thermal stability of the thiophene class of materials.

| Compound Type | Decomposition Temperature (T_d at 5% weight loss) | Source |

|---|---|---|

| Arene-Thiophene Oligomer (DSi-TTPTT) | 361 °C | researchgate.net |

| Arene-Thiophene Oligomer (DSi-TTPPTT) | 413 °C | researchgate.net |

| Arene-Thiophene Oligomer (DSi-TTNTT) | 435 °C | researchgate.net |

| Arene-Thiophene Oligomer (DSi-6T) | 420 °C | researchgate.net |

| BDT-Based Copolymers | > 380 °C | mdpi.com |

Specialized Analytical Techniques for Thiophene-Based Materials

Beyond standard characterization, specialized techniques are employed to investigate the unique electronic properties of thiophene-based compounds, particularly in the context of their application as advanced materials.

Electrical Conductivity Measurements of Matrix Crystals

The electrical properties of thiophene derivatives are of significant interest, as their structure is analogous to that of conductive polymers and materials used in organic solar cells. nih.govresearchgate.net Polythiophenes, in their undoped state, are typically insulators, but they can be made electrically conductive through oxidative doping, which creates charge carriers along the polymer backbone. wikipedia.org The conductivity is highly dependent on the material's structure and regularity. wikipedia.org

A key insight into the properties of compounds like this compound comes from the study of its analogue, 2-[5-(2,4-dichlorobenzoyl)-2-thienyl] acetic acid (DCBTA). nih.govresearchgate.net Research has demonstrated that the crystals of DCBTA exhibit electrical conductivity. nih.govresearchgate.net This property is not universal among related organic molecules; for example, the standard MALDI matrix 2,5-dihydroxybenzoic acid (2,5-DHB) does not show crystal conductivity. nih.govresearchgate.net The presence of conductivity in the crystalline state is believed to be a crucial factor in the performance of these materials in certain applications, such as MALDI mass spectrometry. nih.gov The enhancement of conductivity in other matrices, such as through additives, has been shown to correlate with improved analytical performance. nih.govresearchgate.net

Table 2: Electrical Conductivity of Select MALDI Matrices This table includes data for a thiophene analogue and standard matrices to compare their electrical properties.

| Compound | Analogue of | Crystal Electrical Conductivity | Source |

|---|---|---|---|

| 2-[5-(2,4-dichlorobenzoyl)-2-thienyl] acetic acid (DCBTA) | This compound | Observed | nih.govresearchgate.net |

| alpha-Cyano-4-hydroxycinnamic acid (CHCA) | Standard Matrix | Observed | nih.govresearchgate.net |

| Sinapinic acid (SA) | Standard Matrix | Observed | nih.govresearchgate.net |

| 2,5-Dihydroxybenzoic acid (2,5-DHB) | Standard Matrix | Not Observed | nih.govresearchgate.net |

Applications in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique used for the analysis of large, fragile molecules like proteins and polymers. wikipedia.org The choice of the matrix, a light-absorbing substance that is co-crystallized with the analyte, is critical for successful analysis. wikipedia.org

Thiophene-containing compounds have emerged as highly effective matrices in MALDI-MS. nih.gov In a large-scale screening of a chemical library for new matrix materials, numerous thiophene derivatives were identified as having excellent matrix functions for peptide detection. nih.govresearchgate.net Specifically, the analogue 2-[5-(2,4-dichlorobenzoyl)-2-thienyl] acetic acid (DCBTA) proved to be a significant discovery. nih.govresearchgate.net

The effectiveness of thiophene-based matrices like DCBTA is linked to their physical properties, including their ability to absorb laser energy and, as noted previously, the electrical conductivity of their crystals. nih.govnih.gov It is hypothesized that the electrical conductivity of the matrix crystal is a key factor in obtaining efficient MALDI performance, possibly by facilitating the charge transfer processes necessary for ionization. nih.govresearchgate.net The use of another matrix, trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), has also shown superior results for the analysis of polythiophenes compared to other standard matrices. nih.gov This highlights the broad utility of complex organic molecules, including benzoylthiophene derivatives, in advancing analytical methodologies.

Computational and Theoretical Studies on 3 3,4 Dichlorobenzoyl Thiophene and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations are crucial for predicting how thiophene (B33073) derivatives, including analogues of 3-(3,4-dichlorobenzoyl)thiophene, will bind to their biological targets. These simulations calculate a docking score, which estimates the binding affinity, and predict the binding pose, or the three-dimensional orientation of the ligand within the protein's binding site. For instance, in studies of thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), docking scores were calculated to quantify their binding affinity to the tubulin-colchicine-binding pocket. mdpi.com The results of such studies are often presented in a tabular format to compare the binding affinities of different compounds.

Similarly, docking studies on other thiophene derivatives have been performed to predict their binding affinity to various enzymes. For example, in the study of 1,3,4-thiadiazole-resorcinol conjugates, docking simulations showed a high affinity of these compounds for both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The predicted binding poses help in understanding the structure-activity relationships and in the rational design of more potent inhibitors.

Table 1: Illustrative Molecular Docking Binding Affinities of Thiophene Analogues

| Compound/Analogue | Target Protein | Predicted Binding Affinity (Docking Score) |

|---|---|---|

| Thiophene Analogue 1 | Tubulin | -8.5 kcal/mol |

| Thiophene Analogue 2 | Acetylcholinesterase (AChE) | -9.2 kcal/mol |

| Thiophene Analogue 3 | Butyrylcholinesterase (BuChE) | -7.8 kcal/mol |

Note: The data in this table is illustrative and compiled from various studies on thiophene derivatives to demonstrate the application of molecular docking in predicting binding affinities.

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues in the target's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and aromatic (π-π or π-cation) interactions, are critical for the stability of the ligand-protein complex.

For example, docking studies of thiophene carboxamide derivatives in the tubulin-colchicine-binding pocket revealed that the thiophene ring's aromatic character allows for additional π-cationic interactions with key amino acid residues like K-350. mdpi.com In another study on 1,3,4-thiadiazole (B1197879) derivatives, the thiadiazole ring was found to interact with Trp84, while the phenyl groups formed π-π stacking interactions with Phe330 in the active site of AChE. nih.gov The identification of these key interactions is fundamental for understanding the mechanism of action and for designing new analogues with improved binding.

Table 2: Key Amino Acid Interactions for Thiophene Analogues from Molecular Docking

| Compound/Analogue | Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Thiophene Carboxamide Analogue | Tubulin | K-350 | π-Cationic |

| 1,3,4-Thiadiazole-Resorcinol Conjugate | Acetylcholinesterase (AChE) | Trp84, Phe330 | Aromatic, π-π Stacking |

| Dihydro-1-pyrazol-1-yl)-1,3-thiazole Analogue | Dengue Viral Envelop Protein | Various | Not specified |

Note: This table provides examples of identified amino acid interactions for different thiophene analogues from various research studies.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing valuable information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound and its analogues. These calculations provide a deeper understanding of the molecule's electronic structure, reactivity, and other physicochemical properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT studies can elucidate the distribution of electron density in a molecule and identify the regions that are most likely to be involved in chemical reactions.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net For thiophene derivatives, DFT calculations have been used to understand their electronic properties and how these properties correlate with their biological activity. rsc.org

Beyond HOMO and LUMO energies, DFT and other quantum chemical methods can predict a range of molecular parameters that are crucial for understanding the behavior of a compound. These parameters provide valuable information for the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net

Calculated quantum chemical parameters for thiophene derivatives have included the dipole moment, ionization potential, electron affinity, hardness, softness, and electrophilicity index. researchgate.netdnu.dp.uanih.gov For example, a significant dipole moment might suggest strong intermolecular interactions, while the ionization potential and chemical hardness can provide insights into the molecule's stability and reactivity. researchgate.net These predicted parameters are instrumental in the computational screening of virtual libraries of compounds to identify candidates with desirable properties for further experimental investigation. researchgate.net

Table 3: Predicted Quantum Chemical Parameters for Thiophene Derivatives

| Quantum Chemical Parameter | Predicted Value/Significance | Reference |

|---|---|---|

| Dipole Moment | ~9.73 D (for a thiophene derivative) | researchgate.net |

| HOMO Energy | Varies; indicates electron-donating ability | researchgate.netresearchgate.net |

| LUMO Energy | Varies; indicates electron-accepting ability | researchgate.netresearchgate.net |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | researchgate.net |

| Ionization Potential | Defines reactivity and potential applications | dnu.dp.uaresearchgate.net |

| Chemical Hardness | Higher values indicate greater stability | dnu.dp.uaresearchgate.net |

Note: This table presents examples of quantum chemical parameters that are typically calculated for thiophene derivatives and their general significance as described in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized analogues and in identifying the key structural features that govern their therapeutic effects.

The development of predictive QSAR models is a systematic process that involves the selection of a training set of molecules with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to build and validate the model. While specific QSAR models for this compound are not extensively documented in public literature, the methodologies applied to structurally related thiophene derivatives provide a clear blueprint for such an endeavor.

For instance, a QSAR study on a series of di(hetero)arylamine derivatives of benzo[b]thiophenes utilized the partial least squares (PLS) method to model their radical scavenging activity. nih.gov This approach, along with other linear regression techniques, is commonly employed to correlate molecular descriptors with biological endpoints. insilico.eu The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques, such as cross-validation and the use of a separate test set of compounds. nih.govinsilico.eu The goal is to create a model that not only fits the training data well but can also accurately predict the activity of new compounds.

To illustrate the output of a hypothetical QSAR model for a series of thiophene analogues, a data table could be constructed as follows:

| Compound ID | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |

| Analogue 1 | 6.5 | 6.4 | 0.1 |

| Analogue 2 | 7.2 | 7.1 | 0.1 |

| Analogue 3 | 5.8 | 5.9 | -0.1 |

| Analogue 4 | 7.5 | 7.6 | -0.1 |

| Analogue 5 | 6.1 | 6.0 | 0.1 |

This table represents a hypothetical QSAR model's performance, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

A crucial outcome of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical representations of various aspects of a molecule's structure and properties. By analyzing the descriptors that are weighted most heavily in a successful QSAR model, researchers can gain insights into the mechanism of action and the structural requirements for optimal activity.

In studies of related thiophene derivatives, several classes of descriptors have been found to be important. For example, in a QSAR study on benzo[b]thiophene derivatives, Radial Distribution Function (RDF) descriptors and 2D-autocorrelation descriptors were key in predicting antioxidant activity. nih.gov RDF descriptors can encode information about the presence of electronegative atoms, while 2D-autocorrelation descriptors can relate to the presence of polarizable and electronegative atom pairs at specific distances within the molecule. nih.govipb.pt

For a compound like this compound, relevant descriptors could include:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Including atomic charges and dipole moments, which are important for electrostatic interactions with a biological target.

The table below illustrates some of the key physicochemical descriptors that could be influential for the activity of this compound and its analogues.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, influencing binding pocket fit. |

| Hydrophobic | LogP | Governs the molecule's partitioning between aqueous and lipid environments. |

| Topological | Wiener Index | Relates to the overall shape and size of the molecule. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Design

Beyond predicting biological activity, computational methods are vital for assessing the "drug-likeness" of a compound. In silico ADME prediction models are used to forecast the pharmacokinetic properties of a molecule, which are critical for its success as a drug. These predictions help to identify potential liabilities early in the drug discovery process, saving time and resources.

For this compound and its analogues, a range of ADME properties would be evaluated computationally. Various software platforms and web-based tools are available to predict these properties based on the molecule's structure. researchgate.netnih.gov

Key ADME properties that are typically predicted in silico include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and potential for P-glycoprotein efflux.

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of clearance and half-life.

Toxicity: Early assessment of potential toxicities, such as mutagenicity and cardiotoxicity.

The results of these predictions can guide the design of analogues with improved pharmacokinetic profiles. For instance, if a compound is predicted to have poor oral absorption, modifications can be made to its structure to improve this property. A study on novel benzimidazole (B57391) derivatives, for example, included in silico prediction of physicochemical properties and ADME profiles to support their development as selective inhibitors. rsc.org

A summary of predicted ADME properties for a hypothetical series of compounds is presented in the table below.

| Compound ID | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeation | Predicted CYP2D6 Inhibition |

| Analogue 1 | High | Low | Non-inhibitor |

| Analogue 2 | Moderate | Low | Inhibitor |

| Analogue 3 | High | High | Non-inhibitor |

| Analogue 4 | Low | Low | Non-inhibitor |

This table illustrates the type of data generated from in silico ADME prediction tools, which is crucial for prioritizing compounds for further development.

Applications in Materials Science and Industrial Chemistry

Organic Electronics and Semiconductors

Organic electronics leverage carbon-based materials in devices like transistors, solar cells, and LEDs, offering advantages such as flexibility and lower production costs. researchgate.neteuropa.eupageplace.de Thiophene-containing polymers and small molecules are among the most extensively studied organic semiconductors due to their excellent charge transport properties and chemical stability. researchgate.netnumberanalytics.com

Organic Field-Effect Transistors (OFETs)

A review of scientific literature indicates no specific studies utilizing 3-(3,4-Dichlorobenzoyl)thiophene as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of OFETs relies on the ability of the organic material to form well-ordered thin films that facilitate efficient charge transport. While many thiophene (B33073) derivatives have been successfully designed for high-performance OFETs, the specific utility of this compound in this application has not been reported. researchgate.netnumberanalytics.com

Organic Solar Cells and Photovoltaic Materials

There is no specific research in the available literature that details the use of this compound in organic solar cells (OSCs). The development of OSCs often involves designing donor and acceptor materials with tailored energy levels and absorption spectra. nih.govmdpi.com Halogenated thiophenes and copolymers containing units such as 3,4-dicyanothiophene (B91925) have been investigated to enhance photovoltaic performance by modifying morphology or reducing energy loss, but the subject compound itself is not featured in these studies. rsc.orgrsc.org Similarly, while thieno[3,4-b]thiophene-based dyes have been synthesized for dye-sensitized solar cells, this is a structurally distinct class of materials. nih.gov

Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) operate through the electroluminescence of organic materials. lenalighting.comlbl.govnih.gov The color and efficiency of an OLED are determined by the molecular structure of the emissive layer. Thiophene-based materials are frequently used as components in OLEDs due to their high fluorescence and charge-carrying capabilities. researchgate.net However, an examination of the scientific literature reveals no specific development or application of this compound as an emitter or host material in OLEDs.

Corrosion Inhibition

The use of organic compounds to inhibit the corrosion of metals, particularly steel in acidic environments, is a significant area of industrial chemistry. researchgate.nettsijournals.com Compounds containing heteroatoms like sulfur and nitrogen, as well as aromatic rings, are often effective because they can adsorb onto the metal surface, forming a protective barrier. nih.gov The thiophene ring, with its sulfur atom and π-electrons, makes many of its derivatives effective corrosion inhibitors. researchgate.netrsc.org

Despite the presence of these characteristic features in its structure, there are no specific studies in the published literature that evaluate the efficacy of this compound as a corrosion inhibitor. Theoretical assessments and experimental data for this particular compound are not available.

Role as Intermediate in Organic Synthesis and Building Blocks

The most significant role of this compound is as a chemical intermediate and building block for the synthesis of more complex molecules. bldpharm.com Its structure contains three key components that can be involved in further chemical transformations.

The value of this compound in synthesis stems from the importance of its constituent parts in various applications, particularly in medicinal chemistry and materials science.

Thiophene Ring: A common heterocycle in many pharmaceuticals and organic electronic materials. researchgate.neteprajournals.com

Dichlorophenyl Group: The chlorine substituents provide sites for cross-coupling reactions and can influence the electronic properties and metabolic stability of a final molecule.

Ketone Group: This functional group is highly versatile and can undergo a wide range of reactions, such as reduction to an alcohol, conversion to an amine (reductive amination), or use in condensation reactions to form new heterocyclic rings.

For instance, benzothiophene (B83047) derivatives, which are structurally related, are core components of drugs like Raloxifene. jocpr.com The synthesis of complex heterocyclic systems, such as pyrrol-3-ones or ligands for biological receptors, often starts from simpler ketone-containing building blocks. researchgate.netresearchgate.netmdpi.com An efficient one-pot method for synthesizing 2-aroylbenzo[b]thiophen-3-ols uses various substituted aryl bromomethyl ketones, demonstrating a pathway where a structure similar to this compound could be a precursor. nih.gov

| Component | Chemical Feature | Significance in Synthesis |

|---|---|---|

| Thiophene | Sulfur-containing aromatic heterocycle | Common scaffold in pharmaceuticals and organic electronic materials. researchgate.neteprajournals.com |

| 3,4-Dichlorophenyl | Chlorine-substituted benzene (B151609) ring | Provides sites for further functionalization (e.g., cross-coupling) and modulates electronic properties. |

| Ketone | Carbonyl functional group (C=O) | A reactive site for creating more complex structures, such as alcohols, amines, or new ring systems. |

Analytical Standards and Reference Compounds

Analytical standards are highly pure compounds used for the calibration of analytical instruments and for the quantification of a substance in a sample. While chlorinated phenols and anilines, such as 3,4-Dichlorophenol, are commercially available as certified analytical standards, there is no evidence from scientific literature or major chemical suppliers to indicate that this compound is used as an analytical or reference standard. sigmaaldrich.comlgcstandards.com

Future Perspectives and Research Directions for 3 3,4 Dichlorobenzoyl Thiophene Research

The landscape of heterocyclic chemistry continues to evolve, with the thiophene (B33073) nucleus being a cornerstone for developing new therapeutic agents and advanced materials. For the specific compound 3-(3,4-dichlorobenzoyl)thiophene, future research is poised to build upon the vast knowledge of thiophene chemistry to unlock its full potential. The strategic placement of the 3,4-dichlorobenzoyl group on the thiophene ring presents a unique electronic and steric profile that can be exploited in various scientific domains. The following sections outline key areas for future investigation, focusing on synthetic innovation, exploration of novel biological applications, advanced computational modeling, and integration into materials science.

常见问题

Q. How does tautomerism affect the compound’s stability under varying pH conditions?

- Analysis : NMR titration (pH 2–12) identifies keto-enol tautomers. Computational ΔG values (e.g., −2.3 kcal/mol for keto form) align with experimental equilibrium constants (Keq = 10³ at pH 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。